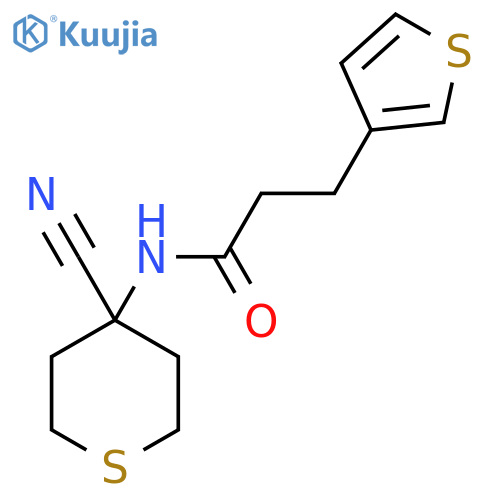

Cas no 1444681-39-3 (N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide)

N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide

- 1444681-39-3

- EN300-26686013

- Z1517951299

-

- インチ: 1S/C13H16N2OS2/c14-10-13(4-7-17-8-5-13)15-12(16)2-1-11-3-6-18-9-11/h3,6,9H,1-2,4-5,7-8H2,(H,15,16)

- InChIKey: ZRMVSPMVWFVPHD-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C#N)(CC1)NC(CCC1=CSC=C1)=O

計算された属性

- せいみつぶんしりょう: 280.07040549g/mol

- どういたいしつりょう: 280.07040549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26686013-0.05g |

N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide |

1444681-39-3 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide 関連文献

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamideに関する追加情報

Introduction to N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide (CAS No. 1444681-39-3)

N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide (CAS No. 1444681-39-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines elements of thiophene and cyano groups, making it a promising candidate for various biochemical applications.

The molecular framework of N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide incorporates a thiophene ring at the 3-position and a cyano-substituted thiazole ring at the 4-position. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological activities. The presence of both thiophene and cyano groups suggests potential interactions with biological targets, making this compound an attractive subject for further investigation.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Heterocyclic structures, such as those found in N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide, have shown promise in various pharmacological contexts. The thiophene ring, in particular, is known for its role in the synthesis of bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents.

The cyano group in the molecular structure of N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide adds another layer of complexity and functionality. Cyano groups are often involved in hydrogen bonding interactions and can influence the electronic properties of the molecule. These characteristics make it a valuable component in designing compounds with specific biological activities.

The synthesis of N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiophene ring and the cyano group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular architecture efficiently.

The pharmacological potential of N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide has been explored in several preclinical studies. These studies have highlighted its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression.

The structural features of N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide, particularly the combination of thiophene and cyano groups, make it a versatile scaffold for drug discovery. By modifying different parts of the molecule, researchers can fine-tune its biological activity to target specific diseases more effectively. This flexibility is crucial in developing novel therapeutics that address unmet medical needs.

In conclusion, N-(4-cyanothian-4-yl)-3-(thiophen-3-ylopropanamide) (CAS No. 1444681-39-3) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activities position it as a valuable compound for further research and development. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly important role in the discovery of new treatments for various diseases.

1444681-39-3 (N-(4-cyanothian-4-yl)-3-(thiophen-3-yl)propanamide) 関連製品

- 37981-18-3(Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, butyl ester)

- 953737-67-2(2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid)

- 422554-93-6(N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide)

- 1600794-43-1(4-Bromo-α-(1,1-dimethylethyl)-5-methyl-2-thiophenemethanol)

- 900013-31-2(5-amino-1-benzyl-N-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 3441-00-7(5-(m-Tolyl)-1H-tetrazole)

- 2228316-36-5(methyl 2-(5-chloro-2-fluoropyridin-3-yl)-2-hydroxyacetate)

- 156232-24-5(5-(Benzyloxy)indolin-2-one)

- 1368246-49-4(2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid)

- 112459-79-7(N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone)